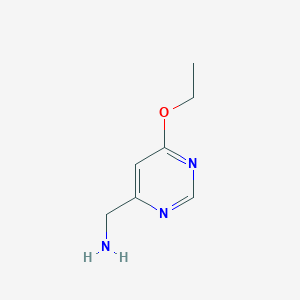

(6-Ethoxypyrimidin-4-yl)methanamine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic Chemistry

The pyrimidine nucleus, a six-membered heterocyclic ring containing two nitrogen atoms at the first and third positions, is a fundamental building block in the realm of organic and medicinal chemistry. wjarr.combohrium.com Its significance stems from its presence in a vast array of biologically active molecules, both naturally occurring and synthetic. chemicalbook.com Pyrimidine derivatives are core components of nucleic acids (cytosine, thymine, and uracil), vitamin B1 (thiamine), and various natural alkaloids. chemicalbook.comjuniperpublishers.com

The versatile structure of the pyrimidine scaffold allows for extensive chemical modifications, making it a "privileged scaffold" in drug discovery. bohrium.com This adaptability enables the synthesis of large libraries of compounds with diverse pharmacological activities. Researchers have successfully developed pyrimidine derivatives with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. orientjchem.orgorientjchem.org The ability to synthesize and modify the pyrimidine ring through various methods, such as the Biginelli reaction and condensations of β-dicarbonyl compounds, further underscores its importance in synthetic organic chemistry. wikipedia.org

Overview of (6-Ethoxypyrimidin-4-yl)methanamine as a Research Target

This compound is a specific pyrimidine derivative that has garnered attention as a research target. Its structure features an ethoxy group at the 6-position and a methanamine group at the 4-position of the pyrimidine ring. This particular arrangement of functional groups makes it a valuable intermediate and building block in the synthesis of more complex molecules.

The presence of the methanamine group provides a reactive site for further chemical transformations, allowing for the introduction of various substituents and the construction of larger molecular architectures. The ethoxy group, on the other hand, can influence the electronic properties and solubility of the molecule. The investigation of this compound and its analogs contributes to the broader understanding of structure-activity relationships within the pyrimidine class of compounds.

Below is a table detailing some of the key properties of this compound and a related compound.

| Property | This compound | [6-(4-ethoxyphenyl)pyrimidin-4-yl]methanamine |

| CAS Number | 1439898-25-5 bldpharm.com | 1177488-06-0 aablocks.com |

| Molecular Formula | C7H11N3O | C13H15N3O aablocks.com |

| Molecular Weight | 153.18 g/mol | 229.28 g/mol aablocks.com |

| Synonyms | ((6-Ethoxypyrimidin-4-yl)methyl)amine | Not Available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-ethoxypyrimidin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-11-7-3-6(4-8)9-5-10-7/h3,5H,2,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWKGCVXPXFBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 6 Ethoxypyrimidin 4 Yl Methanamine

Electrophilic Reactivity on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient, making electrophilic substitution reactions challenging. However, the presence of electron-donating groups, such as the ethoxy and methanamine substituents in the title compound, can activate the ring towards electrophilic attack, primarily at the C5 position, which is meta to the ring nitrogens and activated by the adjacent substituents.

Direct electrophilic halogenation, nitration, and sulfonation of (6-Ethoxypyrimidin-4-yl)methanamine are not well-documented in the literature. However, based on the general reactivity of substituted pyrimidines, these reactions would be expected to proceed under forcing conditions, if at all. The strong activating effect of the ethoxy and amino groups would direct any electrophilic attack to the C5 position.

For a typical electrophilic aromatic halogenation, a Lewis acid catalyst is often required to activate the halogen. jk-sci.comwikipedia.orgorganic-chemistry.orgyoutube.com Similarly, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. chemistrysteps.comnih.gov Sulfonation involves the use of fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to generate the electrophile, which is effectively SO₃ or its protonated form. nih.gov

The primary challenge in these reactions would be the potential for side reactions, such as oxidation or reaction at the exocyclic amino group. The basicity of the methanamine nitrogen could lead to protonation under the acidic conditions required for nitration and sulfonation, which would deactivate the ring towards electrophilic attack.

| Reaction | Typical Reagents | Expected Position of Attack | Potential Challenges |

| Halogenation | X₂ / Lewis Acid (e.g., FeX₃) | C5 | Side reactions at the methanamine group. |

| Nitration | HNO₃ / H₂SO₄ | C5 | Protonation of the amino group, ring deactivation, potential for oxidation. |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | C5 | Protonation of the amino group, ring deactivation. |

Formylation: The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich nature of the pyrimidine ring in this compound, due to the activating substituents, makes it a suitable candidate for formylation at the C5 position. The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. The aromatic ring attacks this electrophile, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde.

Diazo Coupling: Diazo coupling reactions involve the reaction of a diazonium salt with an activated aromatic or heteroaromatic compound in an electrophilic aromatic substitution. The aryldiazonium cation is the electrophile. For this compound, the pyrimidine ring is sufficiently activated by the ethoxy and methanamine groups to potentially undergo coupling with a diazonium salt at the C5 position. The reaction is typically carried out under mildly acidic to neutral conditions.

| Reaction | Reagents | Electrophile | Expected Product |

| Vilsmeier-Haack Formylation | DMF, POCl₃, then H₂O | Chloroiminium ion | 5-Formyl-(6-ethoxypyrimidin-4-yl)methanamine |

| Diazo Coupling | Ar-N₂⁺Cl⁻ | Aryldiazonium cation | 5-(Arylazo)-(6-ethoxypyrimidin-4-yl)methanamine |

The ethoxy and methanamine groups are both strong electron-donating groups (EDGs). They activate the pyrimidine ring towards electrophilic substitution through resonance and inductive effects. Both groups donate electron density to the ring, increasing its nucleophilicity. The ortho- and para-directing nature of these groups in benzene (B151609) derivatives translates to activation of the positions ortho and para to their point of attachment on the pyrimidine ring. In the case of this compound, both the ethoxy group at C6 and the methanamine group at C4 activate the C5 position. This concerted activation makes the C5 position the most probable site for electrophilic attack.

Nucleophilic Reactivity at Pyrimidine Ring Positions (C2, C4, C6)

The pyrimidine ring is inherently electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The presence of good leaving groups at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions. In this compound, the ethoxy group at C6 could potentially act as a leaving group, although it is generally a poor one. However, if the pyrimidine ring were further activated, for instance by quaternization of one of the ring nitrogens, nucleophilic displacement of the ethoxy group might be possible under harsh conditions.

More relevant is the consideration of precursors to this compound, such as 4,6-dichloropyrimidine (B16783). In such precursors, the chlorine atoms at C4 and C6 are excellent leaving groups and can be sequentially displaced by nucleophiles. For example, reaction with sodium ethoxide would yield a 4-chloro-6-ethoxypyrimidine (B1592196) intermediate, which could then react with a source of aminomethyl anion or its equivalent to give the title compound. The reactivity of halopyrimidines towards nucleophiles is a cornerstone of pyrimidine chemistry, allowing for the synthesis of a wide variety of substituted derivatives.

Transformations Involving the Methanamine Moiety

The methanamine moiety can undergo oxidation to the corresponding aldehyde (formyl) group. This transformation is significant in medicinal chemistry for structure-activity relationship studies. For instance, the oxidation of related 4-(aminomethyl)pyridine (B121137) derivatives to their corresponding aldehydes has been reported in the context of developing enzyme inhibitors. Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, catalyzes the oxidative deamination of lysine (B10760008) residues to generate reactive aldehydes.

While specific reagents for the oxidation of this compound are not detailed in the literature, general methods for the oxidation of primary amines to aldehydes could be applicable. These methods often involve the use of specific oxidizing agents that can selectively oxidize the primary amine in the presence of the sensitive pyrimidine ring. Oxoammonium-catalyzed oxidations have been shown to be effective for the oxidation of N-substituted amines to amides and could potentially be adapted for the oxidation of primary amines to aldehydes.

Reduction Reactions of the Amine Functionality

The primary amine of this compound is a site for various chemical modifications. While primary amines themselves are already in a reduced state, the term "reduction" in this context can refer to reductive amination processes where the amine is first converted to an imine or a related C=N bond-containing intermediate, which is then subsequently reduced.

Direct reduction of the primary amine itself is not a common transformation as it would involve cleavage of the C-N bond, a reaction that typically requires harsh conditions and is not a standard synthetic operation. However, the aminomethyl group can participate in reactions where it is transformed into a group that can be reduced. For instance, conversion to a nitrile followed by reduction is a theoretical possibility, though not a direct reduction of the amine.

More relevant are reductive amination reactions where this compound can be reacted with aldehydes or ketones to form a secondary or tertiary amine. This two-step, one-pot process involves the initial formation of an imine (Schiff base), which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) libretexts.org. Catalytic hydrogenation is another effective method for reducing the intermediate imine. youtube.com

Table 1: Reductive Amination of this compound

| Reactant | Reagent(s) | Product |

| Aldehyde (R'CHO) | NaBH₃CN or H₂/Pd | N-alkyl-(6-Ethoxypyrimidin-4-yl)methanamine |

| Ketone (R'R''CO) | NaBH(OAc)₃ or H₂/Pd | N-dialkyl-(6-Ethoxypyrimidin-4-yl)methanamine |

The choice of reducing agent is crucial to prevent the reduction of the starting aldehyde or ketone. Sodium cyanoborohydride is particularly mild and selective for the iminium ion over the carbonyl group.

Amine-Based Derivatizations and Condensation Reactions

The primary amine functionality of this compound is a versatile handle for a variety of derivatization and condensation reactions. These reactions are fundamental in modifying the structure and properties of the molecule.

Amide Formation: One of the most common derivatizations is the formation of amides through reaction with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For example, the reaction with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. researchgate.net

Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides yields sulfonamides. This reaction is a standard method for the synthesis of sulfonamide derivatives and proceeds readily with primary amines. nih.govresearchgate.net

Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically reversible and acid-catalyzed. The formation of the imine is favored by the removal of water from the reaction mixture.

Table 2: Derivatization and Condensation Reactions of this compound

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl Chloride (R'COCl) | Amide |

| Acylation | Carboxylic Anhydride ((R'CO)₂O) | Amide |

| Sulfonylation | Sulfonyl Chloride (R'SO₂Cl) | Sulfonamide |

| Condensation | Aldehyde (R'CHO) | Imine (Schiff Base) |

| Condensation | Ketone (R'R''CO) | Imine (Schiff Base) |

These derivatizations are crucial for altering the molecule's physical and biological properties. The resulting amides, sulfonamides, and imines can exhibit different solubility, stability, and biological activity profiles compared to the parent amine.

Reactivity and Stability of the Ethoxy Group

The ethoxy group at the 6-position of the pyrimidine ring is an ether linkage and its reactivity is primarily characterized by cleavage under acidic conditions. The pyrimidine ring, being electron-deficient, influences the stability of this group. The positions 2, 4, and 6 of the pyrimidine ring are electron-deficient and susceptible to nucleophilic attack. wikipedia.org

Cleavage of the ethoxy group typically requires strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The mechanism involves protonation of the ether oxygen, making it a better leaving group (ethanol). This is followed by nucleophilic attack of the halide ion on the ethyl group (SN2 reaction) to produce ethyl iodide or bromide and the corresponding 6-hydroxypyrimidine.

Table 3: Cleavage of the Ethoxy Group

| Reagent | Product | Mechanism |

| HI (excess) | 6-Hydroxypyrimidin-4-yl)methanamine + Ethyl Iodide | SN2 |

| HBr (excess) | 6-Hydroxypyrimidin-4-yl)methanamine + Ethyl Bromide | SN2 |

| BBr₃ | 6-Hydroxypyrimidin-4-yl)methanamine + Ethyl Bromide | Lewis acid-catalyzed cleavage |

| TMSI | 6-Hydroxypyrimidin-4-yl)methanamine + Trimethylsilyl ethyl ether | Silylation-assisted cleavage |

Lewis acids such as boron tribromide (BBr₃) are also effective for ether cleavage under milder conditions. Trimethylsilyl iodide (TMSI) is another reagent that can be used for the cleavage of ethers, often under neutral conditions. The stability of the ethoxy group is significant under neutral and basic conditions, making it a useful substituent for many synthetic transformations where the amine functionality is being modified.

Tautomerism and Protonation Equilibria of Substituted Pyrimidines

Substituted pyrimidines can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. For this compound, the pyrimidine ring itself can exhibit tautomerism, particularly if the ethoxy group were hydrolyzed to a hydroxyl group. The resulting 6-hydroxypyrimidine would exist in equilibrium with its keto tautomer, 6-pyrimidinone.

Protonation of this compound can occur at several sites: the two nitrogen atoms of the pyrimidine ring and the exocyclic aminomethyl group. The relative basicity of these sites determines the preferred site of protonation. The nitrogen atoms of the pyrimidine ring are generally less basic than typical aliphatic amines due to the electron-withdrawing nature of the aromatic ring. wikipedia.org

Computational studies on related aminopyrroles suggest that protonation can occur on both the ring and exocyclic nitrogen atoms, and the relative stability of the resulting cations depends on the specific structure and the environment. The protonation equilibrium is also linked to the tautomeric state of the molecule. For instance, protonation of one of the ring nitrogens can influence the tautomeric equilibrium of the molecule. The pKa values of the different protonated species provide a quantitative measure of their relative acidities and basicities.

Table 4: Potential Protonation Sites and Tautomeric Forms

| Site of Protonation | Resulting Cation | Potential Tautomers |

| Ring Nitrogen (N1 or N3) | Pyrimidinium ion | Can influence amino-imino tautomerism |

| Exocyclic Amine (NH₂) | Ammonium (B1175870) ion | Less likely to directly induce ring tautomerism |

The specific protonation site and the dominant tautomeric form under physiological conditions can have a significant impact on the molecule's biological activity and its interactions with biological targets.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of (6-Ethoxypyrimidin-4-yl)methanamine

Spectroscopic techniques are fundamental to determining the structure of a molecule. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition, connectivity, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, NOESY) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. organicchemistrydata.orgnih.gov It provides information on the number of chemically non-equivalent nuclei, their environment, and their proximity to one another.

For this compound (C₇H₁₁N₃O), a ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. The ethoxy group would typically present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl (-CH₃) protons, which would appear as a triplet. The aminomethyl (-CH₂NH₂) protons would likely appear as a singlet, though this signal can sometimes be broadened by exchange or coupling to the amine protons. The two protons on the pyrimidine (B1678525) ring are in different chemical environments and would appear as distinct singlets. The amine (-NH₂) protons often appear as a broad singlet and their chemical shift can be concentration-dependent.

A ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, seven distinct carbon signals would be anticipated, corresponding to the seven carbon atoms in the structure. The chemical shifts would differentiate the aliphatic carbons of the ethoxy and aminomethyl groups from the aromatic carbons of the pyrimidine ring. mdpi.com

Predicted ¹H NMR Spectral Data for this compound

This table presents predicted chemical shifts (δ) based on typical values for similar functional groups. Actual experimental values may vary.

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine-H (C5-H) | ~7.0 - 7.5 | Singlet | 1H |

| Pyrimidine-H (C2-H) | ~8.5 - 9.0 | Singlet | 1H |

| Ethoxy (-OCH₂-) | ~4.3 - 4.5 | Quartet | 2H |

| Aminomethyl (-CH₂NH₂) | ~3.8 - 4.0 | Singlet | 2H |

| Amine (-NH₂) | ~1.5 - 3.0 | Broad Singlet | 2H |

| Ethoxy (-CH₃) | ~1.3 - 1.5 | Triplet | 3H |

Predicted ¹³C NMR Spectral Data for this compound

This table presents predicted chemical shift ranges (δ) based on typical values for similar functional groups.

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| Pyrimidine C4 | ~165 - 170 |

| Pyrimidine C6 | ~160 - 165 |

| Pyrimidine C2 | ~155 - 160 |

| Pyrimidine C5 | ~110 - 115 |

| Ethoxy (-OCH₂-) | ~60 - 65 |

| Aminomethyl (-CH₂-) | ~45 - 50 |

| Ethoxy (-CH₃) | ~14 - 18 |

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would further confirm the structure by identifying protons that are close in space. For instance, NOESY correlations would be expected between the protons of the ethoxy group and the pyrimidine proton at the C5 position, confirming their spatial proximity on the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Influence of Tautomeric Forms

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about electronic transitions within the molecule. researchgate.net For aromatic heterocycles like pyrimidine, characteristic absorptions arise from π → π* and n → π* transitions of the conjugated system. researchgate.net The spectrum of this compound would be expected to show strong absorption bands typical of substituted pyrimidines.

Tautomerism, the interconversion of structural isomers through proton migration, can significantly influence the UV-Vis spectrum. nih.govyoutube.com In aminopyrimidines, amino-imino tautomerism is a known phenomenon. For this compound, the aminomethyl substituent could potentially exist in equilibrium with an imino tautomer, where a proton from the exocyclic nitrogen migrates to one of the ring nitrogens. This shift in electron distribution and conjugation would result in a different absorption profile. nih.gov The position of this equilibrium can be influenced by factors such as solvent polarity and pH. nih.govnih.gov Studying the UV-Vis spectrum under different conditions could therefore provide insight into the tautomeric preferences of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. spectroscopyonline.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, serving as definitive confirmation of its molecular formula. For this compound, the molecular formula is C₇H₁₁N₃O, corresponding to an exact mass of 153.0902 g/mol .

In addition to molecular formula confirmation, MS provides structural information through the analysis of fragmentation patterns. youtube.comchemguide.co.uk Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) which then undergoes characteristic fragmentation. Plausible fragmentation pathways for this compound would include:

Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group.

Loss of an ethoxy radical (•OCH₂CH₃).

Cleavage of the aminomethyl group (loss of •CH₂NH₂).

Fragmentation of the pyrimidine ring itself, a characteristic of heterocyclic compounds.

Predicted Key Fragments in the Mass Spectrum of this compound

This table presents plausible mass-to-charge ratios (m/z) for key fragments.

| m/z | Identity |

|---|---|

| 153 | [M]⁺˙ (Molecular Ion) |

| 138 | [M - CH₃]⁺ |

| 124 | [M - C₂H₅]⁺ |

| 123 | [M - CH₂NH₂]⁺ |

| 108 | [M - OCH₂CH₃]⁺ |

X-ray Crystallography and Solid-State Structure Determination

While NMR provides structural data in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique requires a single, high-quality crystal of the compound. Although no public crystal structure data for this compound is currently available, a hypothetical analysis can be described based on known principles and related structures. nih.govresearchgate.net

Determination of Molecular Conformation and Bond Geometries

A crystallographic study would definitively determine the conformation of the molecule. The pyrimidine ring is expected to be largely planar, as is typical for aromatic systems. wikipedia.org The analysis would provide precise measurements of all bond lengths and angles. For instance, the C-O bond of the ethoxy group and the C-C bond of the aminomethyl group would be measured, confirming their single-bond character. The orientation of the ethoxy and aminomethyl substituents relative to the pyrimidine ring would also be established, revealing any steric hindrance or preferred rotational conformations.

Analysis of Intermolecular Interactions and Crystal Packing

X-ray crystallography is unparalleled in its ability to map the interactions between molecules in a crystal lattice. For this compound, the primary amine (-NH₂) and the nitrogen atoms of the pyrimidine ring are capable of acting as both hydrogen bond donors and acceptors. Therefore, a network of intermolecular hydrogen bonds would be the most significant interaction governing the crystal packing.

Investigation of Polymorphism and Solid-State Forms of this compound

A thorough investigation into the polymorphic and solid-state forms of the chemical compound this compound reveals a notable absence of publicly available scientific literature, patents, or detailed research findings. Extensive searches of chemical databases and scholarly articles did not yield any specific studies focused on the crystal structure, polymorphism, or solid-state characterization of this particular molecule.

In the field of pharmaceutical sciences and materials science, the study of polymorphism is critical. Polymorphs are different crystalline forms of the same compound that can exhibit distinct physicochemical properties, including solubility, melting point, and stability. The characterization of these forms is a standard and vital part of the development of crystalline materials.

Typically, the investigation of polymorphism involves a range of advanced analytical techniques. These methods are employed to identify, differentiate, and characterize various solid-state forms of a substance.

Analytical Techniques in Polymorphism Studies

A comprehensive polymorphic screen would generally utilize the following methodologies:

X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying crystalline phases. Each crystalline solid has a unique XRPD pattern, often referred to as a "fingerprint," which allows for the differentiation of polymorphs.

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a material. It can detect phase transitions such as melting, crystallization, and solid-solid transitions, providing data on the melting points and enthalpies of fusion for different polymorphs.

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates by quantifying the loss of solvent molecules.

Vibrational Spectroscopy (Infrared and Raman): Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Differences in the crystal lattice can lead to distinct shifts in the vibrational spectra, enabling the differentiation of polymorphs.

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR provides information about the local chemical environment of atoms within the crystal lattice. It is a powerful tool for distinguishing between different polymorphic forms.

Despite the established importance of such studies, no specific data from these or any other characterization techniques for this compound has been reported in the accessible scientific domain. Consequently, no data tables detailing crystallographic parameters, thermal properties, or spectroscopic data for different solid-state forms of this compound can be provided.

The absence of this information suggests that either the polymorphic landscape of this compound has not been a subject of in-depth public research or that such studies remain proprietary and unpublished. Therefore, a detailed discussion on its polymorphism and solid-state chemistry cannot be constructed at this time.

Computational and Theoretical Chemistry Studies on 6 Ethoxypyrimidin 4 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules like (6-Ethoxypyrimidin-4-yl)methanamine.

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the properties of molecules. For this compound, a DFT study would commence with geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can accurately predict bond lengths, bond angles, and dihedral angles.

The electronic structure, which dictates the molecule's behavior, is also elucidated through DFT. This includes the distribution of electron density, which can be visualized to identify electron-rich and electron-deficient regions. Such information is crucial for understanding intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-C5 | ~1.39 Å |

| C6-N1 | ~1.33 Å | |

| C4-CH2 | ~1.51 Å | |

| CH2-NH2 | ~1.47 Å | |

| C6-O | ~1.36 Å | |

| O-CH2(ethyl) | ~1.43 Å | |

| Bond Angle | N1-C6-N3 | ~116° |

| C4-C5-C6 | ~117° | |

| C5-C4-CH2 | ~121° | |

| C4-CH2-NH2 | ~110° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar fragments. Actual values would be determined by a specific DFT calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, the HOMO is expected to be localized primarily on the pyrimidine (B1678525) ring and the amino group, while the LUMO would likely be distributed over the pyrimidine ring.

Electron transitions between these orbitals, which can be predicted using Time-Dependent DFT (TD-DFT), correspond to the molecule's absorption of light and are fundamental to its UV-Vis spectroscopic properties.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and would be calculated in a specific DFT study.

Reactivity Predictions and Computational Investigation of Reaction Mechanisms

DFT calculations can be used to predict the reactivity of this compound. By calculating various chemical descriptors derived from the electronic structure, such as electronegativity, chemical hardness, and the electrophilicity index, researchers can gain insights into how the molecule will behave in a chemical reaction.

Furthermore, computational methods can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a detailed understanding of the reaction pathway. This is invaluable for optimizing reaction conditions and predicting the formation of products.

Prediction of Protonation States and Basicity Parameters

The presence of nitrogen atoms in the pyrimidine ring and the primary amine group makes this compound a basic molecule. Computational methods can be used to predict the most likely sites of protonation. By calculating the proton affinity of each basic site, it is possible to determine which nitrogen atom is most likely to accept a proton. The calculated pKa values can also provide a quantitative measure of the basicity of the molecule. This information is critical for understanding its behavior in biological systems and for designing crystallization or purification processes.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information about the intrinsic properties of a single molecule, molecular modeling and simulation approaches are used to study the behavior of the molecule in a more complex environment.

Conformational Analysis and Energy Landscapes

This compound possesses rotational freedom around several single bonds, particularly the bond connecting the methanamine group to the pyrimidine ring and the bonds within the ethoxy group. This means the molecule can exist in various conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation.

The results of a conformational analysis are often visualized as an energy landscape, which is a plot of the molecule's energy as a function of its conformational degrees of freedom. The low-energy regions of this landscape correspond to the most stable conformations of the molecule. Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule plays a significant role in its interactions with other molecules, including biological targets.

Ligand-Based Pharmacophore Model Generation for Feature Identification

Ligand-based pharmacophore modeling is a computational technique used when the three-dimensional structure of the biological target is unknown. nih.govmdpi.com This method relies on the principle that a group of molecules that bind to the same target likely share a common set of steric and electronic features arranged in a specific 3D geometry, known as a pharmacophore. mdpi.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable centers. mdpi.com

The process begins with a set of known active molecules (a training set) with varying degrees of activity against a specific target. nih.govnih.gov These molecules are conformationally analyzed to identify the low-energy 3D structures that are likely responsible for their biological activity. By superimposing these active conformations, common chemical features are identified and used to generate a pharmacophore hypothesis. nih.gov

For a compound like this compound, a ligand-based pharmacophore model could be developed using a series of its analogs with known biological activities. The essential pharmacophoric features of this scaffold would likely include:

A hydrogen bond acceptor feature from the nitrogen atoms in the pyrimidine ring.

A hydrogen bond donor feature from the primary amine group.

A hydrophobic feature associated with the ethoxy group.

An aromatic ring feature from the pyrimidine ring itself.

A hypothetical pharmacophore model for a series of this compound analogs is presented below. The quality of a pharmacophore model is often assessed by its ability to correctly classify a set of known active and inactive compounds (a test set). nih.gov

Table 1: Hypothetical Ligand-Based Pharmacophore Model Features for this compound Analogs

| Feature ID | Feature Type | Location | Vector | Radius (Å) |

| HBA1 | Hydrogen Bond Acceptor | Pyrimidine N1 | Yes | 1.2 |

| HBA2 | Hydrogen Bond Acceptor | Pyrimidine N3 | Yes | 1.2 |

| HBD1 | Hydrogen Bond Donor | Methanamine -NH2 | Yes | 1.0 |

| HYD1 | Hydrophobic | Ethoxy group | No | 1.5 |

| ARO1 | Aromatic Ring | Pyrimidine Ring | Yes | 1.8 |

This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, potentially leading to the discovery of new active molecules. nih.govrsc.org

Structure-Based Pharmacophore Model Generation from Target-Bound Structures

In contrast to the ligand-based approach, structure-based pharmacophore modeling is employed when the 3D structure of the biological target, typically a protein, is available, often from X-ray crystallography or NMR spectroscopy. frontiersin.orgnih.gov This method focuses on the key interaction points between the target and a bound ligand within the active site. frontiersin.org

The generation of a structure-based pharmacophore model involves analyzing the interactions of a co-crystallized ligand with the amino acid residues of the protein's binding pocket. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and ionic bonds, define the essential features required for a molecule to bind to the target. frontiersin.org

For instance, if this compound were found to bind to a specific kinase, a structure-based pharmacophore model could be generated from the crystal structure of the protein-ligand complex. The model would highlight the key residues that the pyrimidine ring, ethoxy group, and methanamine moiety interact with.

A study on a related compound, 2-[[4-[6-(isopropylamino) pyrimidin-4-yl]-1H-pyrrolo[2,3-b] pyridin-6-yl] amino] ethanol, which was identified as a potential CDK9/Cyclin T1 kinase inhibitor, illustrates this approach. nih.gov A structure-based pharmacophore model was developed to guide the discovery of new anticancer agents. nih.gov

Table 2: Hypothetical Structure-Based Pharmacophore Model for (6-Ethoxypyrimidin-4-yl)methanamine Bound to a Target

| Feature | Interaction Type | Interacting Residue | Distance (Å) |

| H-Bond Acceptor | Hydrogen Bond | Backbone NH of Leu83 | 2.9 |

| H-Bond Donor | Hydrogen Bond | Carbonyl O of Glu81 | 3.1 |

| Hydrophobic | van der Waals | Val65, Ala144 | 3.5 - 4.0 |

| Aromatic | π-π Stacking | Phe80 | 3.8 |

This detailed model provides a more precise template for virtual screening, as it is based on the actual binding site environment. nih.gov

Scaffold Hopping Strategies in Rational Molecular Design

Scaffold hopping is a powerful strategy in medicinal chemistry that aims to identify new molecular scaffolds that are structurally different from a known active compound but retain similar biological activity. nih.govnih.gov This approach is valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming limitations of existing chemical series. nih.govunica.it

Computational methods play a crucial role in scaffold hopping. These can include:

Pharmacophore-Based Searching: Using a pharmacophore model derived from a known active compound to search for new scaffolds that present the same pharmacophoric features in a similar spatial arrangement.

Shape-Based Screening: Identifying molecules that have a similar 3D shape to the active compound, even if their underlying chemical structure is different.

Fragment Replacement: Computationally replacing parts of the original scaffold with different chemical fragments while maintaining key binding interactions.

Starting with this compound, a scaffold hopping strategy could be employed to replace the pyrimidine core with other heterocyclic systems, such as quinazolines, thienopyrimidines, or pyridopyrimidines. unica.itmdpi.com The goal would be to maintain the essential binding interactions while exploring new chemical space.

Table 4: Hypothetical Scaffold Hopping Results from a Pyrimidine Core

| Original Scaffold | New Scaffold | Rationale | Predicted Activity |

| 6-Ethoxypyrimidin-4-yl | 2-Ethoxyquinazolin-4-yl | Maintains key H-bond acceptors and aromaticity. | Similar to original |

| 6-Ethoxypyrimidin-4-yl | 6-Ethoxythieno[2,3-d]pyrimidin-4-yl | Bioisosteric replacement of benzene (B151609) ring with thiophene. | Potentially improved potency/selectivity. |

| 6-Ethoxypyrimidin-4-yl | 7-Ethoxypyrido[2,3-d]pyrimidin-4-yl | Introduces additional H-bond acceptor. | Potentially altered target profile. |

By systematically exploring different scaffolds, medicinal chemists can design novel compounds with improved properties, guided by the insights gained from these computational strategies. nih.govnih.gov

Applications of 6 Ethoxypyrimidin 4 Yl Methanamine in Advanced Organic Synthesis and Materials Science

Building Block in the Construction of Complex Organic Molecules

The pyrimidine (B1678525) scaffold is a well-established "privileged structure" in medicinal chemistry, and (6-Ethoxypyrimidin-4-yl)methanamine serves as a valuable starting material for the synthesis of complex, biologically active molecules. The primary amine group offers a key reaction site for the introduction of various substituents, enabling the construction of a diverse range of derivatives.

While specific examples detailing the use of this compound in the synthesis of named complex molecules are not extensively documented in publicly available literature, the application of closely related pyrimidine derivatives is widespread. For instance, pyrimidine-4-yl-ethanol derivatives have been synthesized and evaluated as ROS1 kinase inhibitors, which are relevant in the development of treatments for non-small cell lung cancer. nih.gov The synthetic strategies employed in these studies often involve the modification of the pyrimidine core, a role for which this compound is well-suited.

The general synthetic utility of pyrimidines is further demonstrated in the construction of various bioactive compounds, including those with antimicrobial and anti-inflammatory properties. The amino group of this compound can readily undergo reactions such as amidation, alkylation, and reductive amination, allowing for the facile incorporation of this pyrimidine moiety into larger, more complex molecular frameworks.

Role in the Formation of Macrocyclic and Supramolecular Assemblies

The non-covalent interactions of the pyrimidine ring, including hydrogen bonding and π-π stacking, make it a valuable component in the construction of macrocyclic and supramolecular assemblies. mdpi.com The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic system can participate in stacking interactions, driving the self-assembly of molecules into well-defined, higher-order structures.

The amino and ethoxy groups of this compound can also participate in hydrogen bonding, further directing the formation of supramolecular architectures. While the direct involvement of this compound in specific macrocyclic or supramolecular systems is not widely reported, the principles of supramolecular chemistry suggest its potential in this area. For example, related aminopyrimidine derivatives have been shown to form intricate hydrogen-bonded networks.

The formation of such assemblies is of significant interest for applications in areas such as molecular recognition, host-guest chemistry, and the development of "smart" materials that can respond to external stimuli.

Development of Novel Catalysts and Ligands for Chemical Transformations

The development of novel catalysts and ligands is a cornerstone of modern chemical synthesis. While there is a lack of specific reports on the use of this compound in this context, its structural features suggest potential applications. The nitrogen atoms in the pyrimidine ring and the primary amine can act as coordination sites for metal ions, making it a candidate for the development of novel ligands for catalysis.

The ability to tune the electronic properties of the pyrimidine ring through substitution allows for the fine-tuning of the catalytic activity of any resulting metal complexes. The development of pyrimidine-based ligands is an active area of research, with applications in a variety of catalytic transformations.

Synthesis of Advanced Materials and Functional Molecules

The synthesis of advanced materials with tailored properties is a rapidly growing field. Pyrimidine derivatives are being explored for their potential in the development of functional materials due to their electronic and self-assembly properties. The incorporation of this compound into polymers or other materials could impart specific functionalities, such as conductivity, luminescence, or molecular recognition capabilities.

The primary amine group allows for the covalent incorporation of this pyrimidine unit into larger polymeric structures. The resulting materials could have applications in areas such as organic electronics, sensors, and drug delivery systems. However, specific examples of advanced materials derived from this compound are not yet prevalent in the scientific literature.

Design and Synthesis of Chemically Diverse Molecular Libraries

One of the most significant and well-documented applications of pyrimidine scaffolds, including those related to this compound, is in the design and synthesis of chemically diverse molecular libraries. DNA-encoded library (DEL) technology, in particular, has utilized pyrimidine cores to generate vast collections of compounds for high-throughput screening against biological targets. nih.gov

The pyrimidine ring serves as an excellent scaffold for combinatorial chemistry due to its ability to be functionalized at multiple positions. In a typical DEL synthesis, a pyrimidine core is attached to a unique DNA tag. Subsequent chemical modifications at different positions on the pyrimidine ring, often involving reactions with the amino group, lead to the creation of a large library of distinct compounds, each with its own DNA barcode.

These libraries can then be screened against a protein target of interest. Compounds that bind to the target can be identified by sequencing their DNA tags. This technology has proven to be a powerful tool in the discovery of new drug leads. The use of functionalized pyrimidine scaffolds, such as those derived from this compound, allows for the creation of libraries with a high degree of structural diversity and drug-like properties. nih.gov

Below is a table summarizing the types of pyrimidine scaffolds used in the generation of a DNA-encoded library.

| Pyrimidine Scaffold | Key Features | Resulting Library Size |

| 2,4,6-trichloropyrimidine | Symmetrical, allows for sequential substitution | 19.6 million members nih.gov |

| 5-nitro-4,6-dichloropyrimidine | Asymmetrical, provides structural diversification | Not specified nih.gov |

| 5-nitro-2,4-dichloropyrimidine | Asymmetrical, varied substituent orientations | Not specified nih.gov |

This approach highlights the importance of versatile building blocks like this compound in modern drug discovery and chemical biology.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing (6-Ethoxypyrimidin-4-yl)methanamine and related compounds lies in the development of more efficient and environmentally benign methodologies. growingscience.com Modern synthetic strategies are increasingly moving away from classical, often harsh, reaction conditions. nih.gov Key areas of focus include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced waste. tandfonline.comacs.org The Biginelli reaction, a classic MCR for pyrimidine (B1678525) synthesis, continues to be optimized with new catalysts and conditions. mdpi.com

Green Chemistry Approaches: The use of solvent-free reaction conditions, microwave irradiation, and ultrasound assistance can dramatically reduce reaction times and energy consumption while increasing yields. nih.govtandfonline.comacs.org The development of syntheses using water as a solvent or employing biodegradable catalysts is also a significant goal.

Novel Catalytic Systems: Research into new catalysts is crucial for improving synthetic efficiency. This includes the use of ionic liquids, which can act as both solvent and catalyst, and magnetically recoverable nanocatalysts that allow for easy separation and reuse. tandfonline.comnih.gov Transition-metal catalysts, such as iridium and ruthenium complexes, have shown promise in the acceptorless dehydrogenative coupling pathways to form pyrimidines from simpler precursors like alcohols. acs.orgacs.org A transition-metal-free approach for the selective formation of pyrimidines from aromatic ketones, aldehydes, and ammonium (B1175870) salts has also been developed. rsc.org

A notable sustainable approach involves the synthesis of pyrimidines from dinitrogen and carbon, which could fundamentally change the production of such compounds. oup.com

Exploration of Under-Investigated Reactivity Patterns and Selectivities

A deeper understanding of the reactivity of the this compound core is essential for its derivatization and the creation of new functional molecules. Future investigations will likely focus on:

Selective C-H Functionalization: Direct and selective activation and functionalization of carbon-hydrogen bonds on the pyrimidine ring would provide a more direct route to novel derivatives, avoiding the need for pre-functionalized starting materials. researchgate.net

Cascade Annulation Reactions: Metal-free cascade annulation of isopropene derivatives has been shown to produce substituted pyrimidines with high selectivity, offering a concise and efficient protocol. acs.org

Reactivity of Substituted Pyrimidines: The influence of the ethoxy and methanamine groups on the reactivity of the pyrimidine ring is not fully understood. Systematic studies on how these substituents direct further reactions are needed. For instance, 2-sulfonylpyrimidines have been studied for their reactivity towards S-arylation of proteins, indicating the potential for tailored reactivity based on substituents. nih.gov

Selective Synthesis Strategies: Methods for the selective synthesis of substituted pyrimidines, such as the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with various hydrazines to yield 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines, highlight the potential for controlling regioselectivity in pyrimidine synthesis. acs.org

Application of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. rsc.org For this compound, these tools can be applied to:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of pyrimidine derivatives. nih.govwjarr.comjchemrev.comjchemrev.com Such studies can help in understanding reaction mechanisms and predicting the outcomes of synthetic routes. sciensage.info For example, DFT calculations have been used to study the structure-activity relationship of pyrimidine insecticides. nih.gov

Predictive Modeling for Reaction Optimization: Machine learning algorithms can be trained on existing reaction data to predict the optimal conditions for the synthesis of new derivatives. arxiv.org This can significantly reduce the experimental effort required to develop new synthetic methods.

In Silico Screening: Computational tools can be used to predict the physicochemical properties and potential biological activities of virtual libraries of this compound derivatives, helping to prioritize compounds for synthesis and experimental testing. nih.govresearchgate.net

| Computational Approach | Application in Pyrimidine Chemistry | Reference |

| Density Functional Theory (DFT) | Elucidation of molecular structure, vibrational frequencies, and electronic properties. | nih.gov |

| Time-Dependent DFT (TD-DFT) | Characterization of electronic structure and UV-vis spectra. | jchemrev.comjchemrev.com |

| Quantum Mechanics Calculations | Investigation of inhibition efficiency and thermodynamic parameters. | jchemrev.com |

| Machine Learning | Prediction of reaction conditions and retrosynthesis pathways. | rsc.orgarxiv.org |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. | nih.govresearchgate.net |

Integration with High-Throughput Synthesis and Screening Techniques

To accelerate the discovery of new applications for this compound, high-throughput techniques are essential. This involves:

Combinatorial Synthesis: The use of automated synthesis platforms can rapidly generate large libraries of derivatives by combining different building blocks with the this compound scaffold. acs.org

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of the biological activity or other properties of large numbers of compounds. researchgate.netrsc.org For instance, HTS has been used to identify pyrimidine derivatives as inhibitors of specific cellular pathways. researchgate.net The development of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives and their evaluation against a panel of 60 human tumor cell lines is a recent example of this approach. rsc.org

Expansion of Applications in Non-Traditional Chemical Domains

While pyrimidines are well-established in medicinal chemistry, their unique electronic and structural properties make them attractive for a range of other applications. mdpi.comscbt.com Future research could explore the use of this compound and its derivatives in:

Materials Science: Pyrimidine derivatives have shown potential for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.netnih.gov The design of pyrimidine-phthalimide derivatives has led to new chromophores with applications in pH sensing. rsc.org

Catalysis: The nitrogen atoms in the pyrimidine ring can coordinate to metal centers, making pyrimidine-containing ligands potentially useful in catalysis. nih.gov For example, iridium catalysts with chiral diphosphine ligands have been used for the asymmetric hydrogenation of pyrimidines. nih.gov

Agrochemicals: Pyrimidines are a known class of herbicides and fungicides. nih.govepa.gov Further modification of the this compound structure could lead to the development of new agrochemicals with improved efficacy and selectivity. nih.govacs.org Vitamin B1 (Thiamine), which contains a pyrimidine ring, is a vital nutrient for plants. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (6-Ethoxypyrimidin-4-yl)methanamine to maximize yield and purity?

- Methodology :

- Use nucleophilic substitution on 6-chloropyrimidine derivatives with ethoxide ions, followed by reductive amination to introduce the methanamine group.

- Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

- Optimize temperature (60–80°C) and solvent (e.g., DMF or THF) to balance reactivity and stability of intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for characteristic peaks:

- Ethoxy group: δ 1.35 ppm (triplet, –CH2CH3), δ 4.05 ppm (quartet, –OCH2–).

- Pyrimidine ring protons: δ 8.2–8.5 ppm (singlet for H-2 and H-5).

- Methanamine NH2: δ 1.8–2.2 ppm (broad, exchangeable) .

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z = 167.2 (C7H11N3O) .

Q. What solvent systems are recommended for solubility studies of this compound?

- Methodology :

- Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 4–8).

- Use UV-Vis spectroscopy to quantify solubility limits. Reference methanamine solubility data in similar solvents (e.g., methylamine in DMF at 25°C: ~0.3 mol fraction) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Employ density functional theory (DFT) to calculate charge distribution on the pyrimidine ring.

- Use tools like PISTACHIO or REAXYS to simulate transition states and activation energies for ethoxy group substitution .

- Validate predictions with experimental kinetic studies (e.g., varying nucleophiles like amines or thiols) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodology :

- Perform dose-response assays to clarify EC50/IC50 discrepancies.

- Analyze structure-activity relationships (SAR) by modifying substituents (e.g., replacing ethoxy with methoxy or halogen groups) .

- Cross-validate results using orthogonal assays (e.g., fluorescence-based binding vs. functional cellular assays) .

Q. How to design a stability study for this compound under physiological conditions?

- Methodology :

- Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours.

- Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of ethoxy to hydroxyl groups).

- Assess stability in simulated gastric fluid (pH 1.2) for oral bioavailability predictions .

Safety and Handling

Q. What safety protocols are recommended when handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store in airtight containers under nitrogen to prevent oxidation.

- Follow MSDS guidelines for amine compounds: avoid inhalation/skin contact; neutralize spills with weak acids (e.g., citric acid) .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.